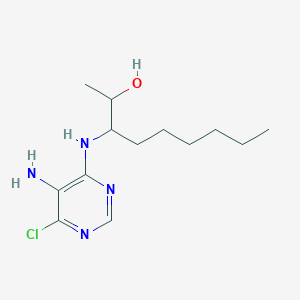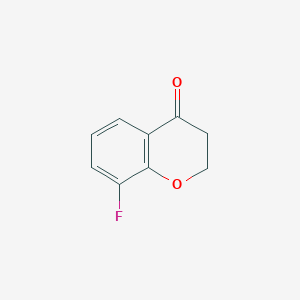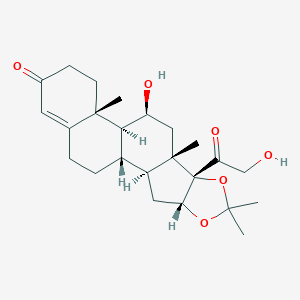
2-硝基呋喃-3-甲醛
描述
2-Nitrofuran-3-carbaldehyde is a heterocyclic organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The presence of both a nitro group and an aldehyde group in the furan ring makes 2-Nitrofuran-3-carbaldehyde a versatile intermediate in organic synthesis and medicinal chemistry .
科学研究应用
2-Nitrofuran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用机制
Mode of Action
2-Nitrofuran-3-carbaldehyde is a prodrug, meaning it is inactive until metabolized within the bacterial cell . The compound is converted into electrophilic intermediates by bacterial nitroreductases . These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and protein . This multi-target action makes the drug more resistant to the development of bacterial resistance .
Biochemical Pathways
The biochemical pathways affected by 2-Nitrofuran-3-carbaldehyde are primarily those involved in energy production and genetic material synthesis . By inhibiting the citric acid cycle, the compound disrupts the bacteria’s ability to produce energy . Additionally, by inhibiting the synthesis of DNA, RNA, and protein, the compound prevents the bacteria from replicating and producing essential proteins .
Pharmacokinetics
Nitrofuran compounds are generally known to be well-absorbed and distributed throughout the body . They are metabolized by bacterial nitroreductases and excreted in the urine
Result of Action
The result of the action of 2-Nitrofuran-3-carbaldehyde is the inhibition of bacterial growth and replication . By disrupting energy production and the synthesis of essential genetic material and proteins, the compound effectively kills the bacteria or inhibits their growth .
Action Environment
The action of 2-Nitrofuran-3-carbaldehyde can be influenced by various environmental factors. For instance, the presence of oxygen-insensitive nitroreductases in the bacterial cell is crucial for the activation of the compound . Additionally, the continuous exposure of bacteria to nitrofuran compounds in various environmental compartments may lead to the development of resistance
生化分析
Biochemical Properties
2-Nitrofuran-3-carbaldehyde interacts with various enzymes, proteins, and other biomolecules. The compound is synthesized from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . It is also obtained by hydrolysis of (5-nitrofuran-2-yl)methanediyl diacetate . The compound’s interactions with biomolecules are largely due to its nitro group, which confers antibacterial properties .
Cellular Effects
They also block the initiation of translation .
Molecular Mechanism
Nitrofurans are known to be prodrugs that are activated via reduction by type I oxygen-insensitive nitroreductases . This reduction results in reactive intermediates that inhibit bacterial ribosomes and other macromolecules .
Metabolic Pathways
Nitrofurans are known to inhibit several microbial enzyme systems, suggesting that they may interact with various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrofuran-3-carbaldehyde typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further processed to obtain 2-Nitrofuran-3-carbaldehyde .
Industrial Production Methods: Industrial production of 2-Nitrofuran-3-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The key steps involve controlled nitration, purification, and isolation of the desired compound .
化学反应分析
Types of Reactions: 2-Nitrofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-Nitrofuran-3-carboxylic acid.
Reduction: 2-Aminofuran-3-carbaldehyde.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
相似化合物的比较
- 5-Nitrofuran-2-carbaldehyde
- 2-Acetyl-5-nitrofuran
- Methyl 5-nitrofuran-2-carboxylate
Comparison: 2-Nitrofuran-3-carbaldehyde is unique due to the position of its nitro and aldehyde groups, which confer distinct reactivity and biological activity compared to other nitrofuran derivatives. For example, 5-Nitrofuran-2-carbaldehyde has the nitro group at a different position, leading to variations in its chemical behavior and applications .
属性
IUPAC Name |
2-nitrofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBVTFWXCLZIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)

![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)


